molecular formula C8H14O3 B1373487 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid CAS No. 1094307-11-5

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid

Cat. No. B1373487
M. Wt: 158.19 g/mol
InChI Key: NPUFEUGQBSXNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (EHCCA) is a cyclic carboxylic acid with an alkyl side chain. It has a molecular weight of 158.2 . It’s an emerging research topic due to its unique physicochemical properties and potential applications in various fields.


Molecular Structure Analysis

The InChI code for 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is 1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.

Scientific Research Applications

1. Enzymatic Catalysis

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and its derivatives are used in studies exploring enzymatic reactions. For example, Candida antarctica lipase B (CAL-B) catalyzes asymmetric acylation and hydrolysis of related β-hydroxy esters, yielding enantiomerically enriched compounds (Forró, Galla, & Fülöp, 2013).

2. Structural Analysis

Structural studies of derivatives of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid provide valuable insights. A study focusing on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid utilized IR and NMR spectroscopy for structure elucidation (Arias-Pérez et al., 2003).

3. Organic Synthesis

This compound also finds application in organic synthesis. The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst is one such example, illustrating its use in synthesizing important intermediates (Zhang, Moher, & Zhang, 2007).

4. Bioconjugation Studies

The compound is instrumental in understanding the bioconjugation mechanisms in aqueous media, particularly in the context of amide formation between carboxylic acid and amine (Nakajima & Ikada, 1995).

5. Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid, such as bicyclic lactones, are synthesized and tested for their potential as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-ethyl-1-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUFEUGQBSXNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid

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